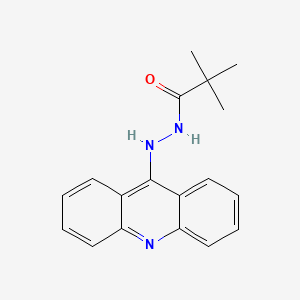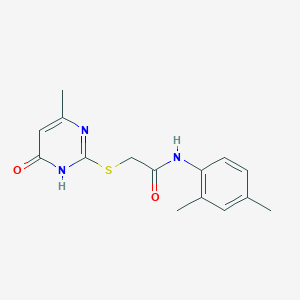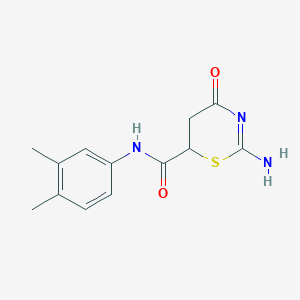
N'-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes an acridine moiety, which is a planar heterocyclic system, and a hydrazide group, which is known for its reactivity and potential for forming various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide typically involves the reaction of acridin-9(10H)-one with 2,2-dimethylpropanehydrazide under specific conditions. One common method involves the use of a Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization . This method generates three C-C and one C-N bond and has the advantage of requiring a single chromatographic separation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridin-9(10H)-one derivatives, while substitution reactions may produce various substituted hydrazides.
科学研究应用
N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial, antiviral, and antimalarial properties.
作用机制
The mechanism of action of N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide involves its interaction with biological molecules. The planar structure of the acridine moiety allows it to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase . This leads to the inhibition of DNA replication and transcription, which is crucial for its anticancer activity. Additionally, the hydrazide group can form reactive intermediates that further enhance its biological activity.
相似化合物的比较
Similar Compounds
Acridin-9(10H)-one: A precursor in the synthesis of N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide, known for its anticancer and antimicrobial properties.
3,6-DPXZ-AD: A thermally activated delayed fluorescence material used in OLEDs.
10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones: Compounds with antiproliferative activity and inhibition of tubulin polymerization.
Uniqueness
N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide is unique due to its combination of the acridine moiety and the hydrazide group, which provides a versatile platform for various chemical modifications and biological activities. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research.
属性
分子式 |
C18H19N3O |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
N'-acridin-9-yl-2,2-dimethylpropanehydrazide |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)17(22)21-20-16-12-8-4-6-10-14(12)19-15-11-7-5-9-13(15)16/h4-11H,1-3H3,(H,19,20)(H,21,22) |
InChI 键 |
JFYJSNQUQVRSNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11625738.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11625750.png)
![methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B11625752.png)
![Ethyl (2Z)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-YL}methylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11625761.png)
![5-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625763.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11625766.png)
![(2Z)-N-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11625775.png)
![2-(Heptylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11625783.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11625784.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11625791.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11625792.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11625799.png)
